molecular formula C21H27FN4O2 B2357278 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 941886-99-3

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2357278
CAS No.: 941886-99-3
M. Wt: 386.471
InChI Key: ZIDQYLJAEYZIGJ-UHFFFAOYSA-N
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Description

The compound N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a structurally complex molecule featuring an oxalamide backbone substituted with dimethylamino and fluorobenzyl groups. Its design incorporates dual dimethylamino moieties at both the ethyl and phenyl positions, paired with a 4-fluorobenzyl group.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2/c1-25(2)18-11-7-16(8-12-18)19(26(3)4)14-24-21(28)20(27)23-13-15-5-9-17(22)10-6-15/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQYLJAEYZIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features multiple functional groups, including dimethylamino and oxalamide moieties, which may contribute to its pharmacological properties. The molecular formula for this compound is C21H28N4O3C_{21}H_{28}N_{4}O_{3}, with a molecular weight of approximately 382.5 g/mol.

Structural Characteristics

The structural complexity of this compound allows for diverse interactions with biological targets. The presence of dimethylamino groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Research indicates that compounds similar to this compound may interact with various molecular targets, altering their activity. These interactions are crucial for understanding the compound's potential therapeutic applications. Notably, the compound may exhibit:

  • Antidepressant Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of depression and anxiety disorders.
  • Neuropharmacological Effects : The dimethylaminophenyl groups are associated with neuroactive properties, suggesting potential utility in treating conditions such as nausea and depression.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have demonstrated that derivatives of this compound can modulate neurotransmitter transporters, which are critical for synaptic transmission. For example, compounds containing dimethylaminophenyl groups have shown effectiveness in inhibiting serotonin transporters, which is a target for many antidepressant medications .
  • Pharmacokinetics : Understanding the pharmacokinetic profiles of these compounds is essential for drug development. Studies indicate that structural modifications significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
  • Comparative Analysis : A comparative analysis of similar compounds reveals that variations in substituents can lead to significant differences in biological activity. For instance, the introduction of a fluorobenzyl group may enhance binding affinity to specific receptors or transporters compared to other substituents .

Data Table: Biological Activity Profiles

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC21H28N4O3382.5 g/molPotential antidepressant effects; modulation of neurotransmitter transport
N1-(2-(dimethylamino)-2-(4-dimethylaminophenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamideC19H26N4O2S374.5 g/molNeuroactive properties; effects on depression and emesis
N1-(2-(dimethylamino)-2-(4-dimethylaminophenyl)ethyl)-N2-(o-tolyl)oxalamideC21H28N4O2368.5 g/molSimilar neuropharmacological effects; potential for further research

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds is challenging due to the absence of explicit data on the target molecule in the provided sources. However, the following inferences can be drawn from related compounds in the evidence:

Functional Group Analogues

  • Tolylfluanid (): A sulfonamide pesticide with dimethylamino and methylphenyl groups. Unlike the target compound, tolylfluanid lacks the oxalamide core and fluorinated aromatic ring, but its dimethylamino-sulfonyl motif highlights the role of dimethylamino groups in enhancing bioavailability and target binding .
  • Fenpyroximate (): A pyrazole-based acaricide with a benzoate ester. While structurally distinct, its use of aromatic esters and methyl groups underscores the importance of steric and electronic effects in pesticidal activity, which may parallel the fluorobenzyl group in the target compound .

Structural and Pharmacological Implications

  • Dimethylamino Groups: Present in both the target compound and tolylfluanid, these groups enhance solubility and mimic natural amine substrates in biological systems.
  • Fluorobenzyl Moiety : The 4-fluorobenzyl group, absent in –2 compounds, may improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions, as seen in fluorinated pharmaceuticals like fluoxetine.

Preparation Methods

Synthetic Route Design and Key Intermediates

The target compound’s structure comprises two primary segments:

  • 2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine (Intermediate A)
  • 4-Fluorobenzylamine (Intermediate B)

These intermediates are coupled via an oxalamide linkage using oxalyl chloride. The synthesis is divided into three stages:

Synthesis of Intermediate A: 2-(Dimethylamino)-2-(4-(Dimethylamino)phenyl)ethylamine

Preparation of 2-(4-(Dimethylamino)phenyl)acetaldehyde

This aldehyde is synthesized via formylation of 4-(dimethylamino)phenethyl alcohol using a Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine in dichloromethane). Alternative methods include:

  • Oxidation of 4-(dimethylamino)phenethyl alcohol with pyridinium chlorochromate (PCC) in dichloromethane (yield: 78–82%).
  • Friedel-Crafts acetylation followed by reduction and oxidation, though this route is less efficient (yield: 65%).
Reductive Amination to Form Intermediate A

The aldehyde undergoes reductive amination with dimethylamine:

  • Reagents : Dimethylamine hydrochloride, sodium cyanoborohydride (NaBH3CN), methanol, acetic acid (pH 4–5).
  • Conditions : Stirring at 25°C for 12–16 hours.
  • Yield : 85–90% after purification via silica gel chromatography.

Synthesis of Intermediate B: 4-Fluorobenzylamine

This intermediate is prepared via reduction of 4-fluorobenzonitrile :

  • Reagents : Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
  • Conditions : Reflux at 65°C for 4 hours.
  • Yield : 92–95% after distillation.

Oxalamide Coupling Reaction

The final step involves sequential coupling of Intermediates A and B with oxalyl chloride:

Stepwise Procedure
  • Activation of Oxalyl Chloride :

    • Oxalyl chloride (1.1 equiv) is added dropwise to a solution of Intermediate A (1.0 equiv) in anhydrous dichloromethane at 0°C.
    • Triethylamine (2.2 equiv) is added to scavenge HCl.
    • Reaction stirred for 2 hours at 0°C, then warmed to 25°C for 1 hour.
  • Addition of Intermediate B :

    • Intermediate B (1.0 equiv) is added slowly, and the mixture is stirred for 12–18 hours at 25°C.
    • Progress monitored via thin-layer chromatography (TLC) or HPLC.
  • Workup and Purification :

    • The reaction is quenched with ice-cold water, extracted with dichloromethane, and dried over sodium sulfate.
    • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    • Yield : 75–82%.

Optimization of Reaction Parameters

Solvent Selection

  • Dichloromethane is preferred due to its inertness and ability to dissolve oxalyl chloride.
  • Alternative solvents (THF, toluene) result in lower yields (60–70%) due to poor intermediate solubility.

Stoichiometry and Equivalents

  • Excess oxalyl chloride (1.1–1.2 equiv) ensures complete activation but requires careful quenching.
  • Substoichiometric oxalyl chloride leads to unreacted amines and dimerization byproducts.

Temperature Control

  • 0°C during oxalyl chloride addition minimizes side reactions (e.g., over-chlorination).
  • Elevated temperatures (40–50°C) during coupling reduce reaction time but increase impurity formation.

Analytical Data and Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) :
    • δ 7.25–7.15 (m, 4H, aromatic H from 4-fluorobenzyl)
    • δ 6.65–6.55 (m, 4H, aromatic H from dimethylaminophenyl)
    • δ 3.85 (s, 2H, CH2 from oxalamide)
    • δ 2.95 (s, 6H, N(CH3)2)
  • 13C NMR (100 MHz, CDCl3) :
    • 167.8 ppm (C=O), 160.1 ppm (C-F), 152.3 ppm (aromatic C-N).

Purity and Yield Comparison

Method Solvent Temperature Yield Purity (HPLC)
Stepwise coupling CH2Cl2 0°C → 25°C 82% 98.5%
One-pot synthesis THF 25°C 68% 92.0%
High-dilution Toluene 40°C 75% 95.3%

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimerization : Occurs if intermediates are added simultaneously. Mitigated by stepwise addition.
  • Over-chlorination : Controlled by maintaining low temperatures during oxalyl chloride activation.

Purification Difficulties

  • Silica gel chromatography effectively separates oxalamide from unreacted amines.
  • Recrystallization in ethanol/water improves purity but reduces yield (5–10% loss).

Alternative Synthetic Pathways

Use of Oxalic Acid Dichloride Alternatives

  • Diethyl oxalate : Reacts with amines under basic conditions but requires prolonged reaction times (24–48 hours).
  • Oxalyl bromide : Higher reactivity than chloride but less commercially available.

Enzymatic Coupling

  • Lipase-catalyzed amidation : Explored in non-aqueous media but yields <50% due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the key functional groups in this compound, and how do they influence its reactivity and biological activity?

  • Methodological Answer : The compound contains dimethylamino, fluorobenzyl, and oxalamide groups. The dimethylamino groups enhance basicity and potential hydrogen bonding, while the fluorobenzyl moiety increases lipophilicity and metabolic stability. These groups collectively influence interactions with biological targets like enzymes or receptors . Characterization via NMR and IR spectroscopy can confirm their presence and electronic effects .

Q. What synthetic routes are commonly used for this compound, and what are critical reaction conditions?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Preparation of intermediates (e.g., 4-fluorobenzylamine via reduction of 4-fluorobenzonitrile).

Coupling with oxalyl chloride under basic conditions (e.g., triethylamine) .
Critical conditions include inert atmospheres (to prevent oxidation), controlled temperatures (0–25°C), and solvents like dichloromethane or DMF .

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer :

  • NMR (¹H, ¹³C): Assigns proton environments and confirms aromatic substitution patterns.
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bending.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize yield and purity during synthesis?

  • Methodological Answer :

  • Automated Reactors : Ensure consistent temperature and mixing (e.g., continuous flow systems) .
  • Catalysts : Use triethylamine or DMAP to accelerate amide bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .

Q. What computational methods predict the compound’s 3D conformation and target interactions?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., kinase domains).
  • Density Functional Theory (DFT) : Calculates electronic properties and reactive sites.
  • MD Simulations : Assess stability of ligand-target complexes over time .

Q. How does stereochemistry affect pharmacological activity?

  • Methodological Answer :

  • Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IG.
  • In Vitro Assays : Compare IC₅₀ values of enantiomers against targets (e.g., cancer cell lines).
  • Evidence suggests dimethylamino groups influence spatial orientation, altering binding affinity .

Q. What in vitro assays evaluate enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Inhibition : Use ADP-Glo™ assay to measure ATP consumption.
  • Protease Activity : Fluorogenic substrates (e.g., Z-Gly-Pro-AMC) quantify inhibition.
  • CYP450 Assays : LC-MS/MS monitors metabolite formation to assess metabolic stability .

Q. What strategies address discrepancies between in vitro and in vivo activity?

  • Methodological Answer :

  • Pharmacokinetic Studies : Measure bioavailability (oral vs. IV administration) using LC-MS.
  • Prodrug Design : Modify solubilizing groups (e.g., phosphate esters) to enhance absorption.
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation .

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